REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([cH:7][c:8]([C:10]([OH:11])=[O:12])[o:9]2)[cH:13][cH:14]1.[ClH:15].[Cu:26].[cH:16]1[cH:17][c:18]2[c:19]([n:20][cH:21][cH:22][cH:23]2)[cH:24][cH:25]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([cH:7][cH:8][o:9]2)[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(C(=O)O)oc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ncccc2c1
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Name
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|
Type
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product
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Smiles
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COc1ccc2ccoc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |